REACTION_CXSMILES
|
[C:1]([N:4]1[CH:8]=[CH:7]N=C1)(=[O:3])[CH3:2].N[C:10]1[CH:15]=[C:14](CC)[N:13]=[C:12]([CH2:18][CH3:19])[CH:11]=1>C1(C)C=CC=CC=1>[C:1]([NH:4][C:8]1[CH:7]=[C:14]([CH2:15][CH3:10])[N:13]=[C:12]([CH2:18][CH3:19])[CH:11]=1)(=[O:3])[CH3:2]
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Name
|
|
Quantity
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0.61 g
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Type
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reactant
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Smiles
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C(C)(=O)N1C=NC=C1
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Name
|
|
Quantity
|
0.61 g
|
Type
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reactant
|
Smiles
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NC1=CC(=NC(=C1)CC)CC
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Name
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Quantity
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10 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 16 hours
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Duration
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16 h
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Type
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CUSTOM
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Details
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solvent was removed by evaporation
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Type
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CUSTOM
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Details
|
The residue was purified by flash chromatography
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Type
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WASH
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Details
|
eluting with ethyl acetate
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Name
|
|
Type
|
product
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Smiles
|
C(C)(=O)NC1=CC(=NC(=C1)CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.66 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |